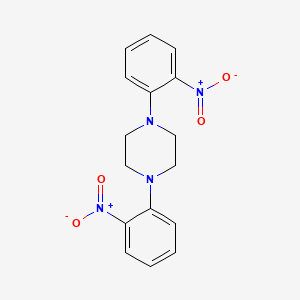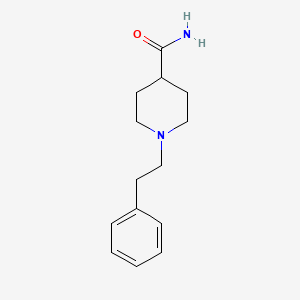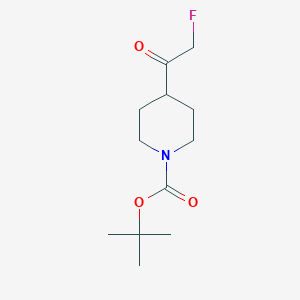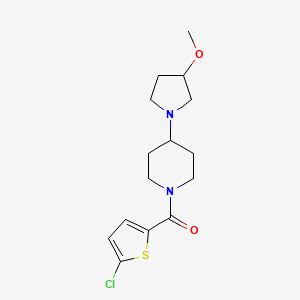![molecular formula C19H20N4O4S B2511829 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 891144-82-4](/img/structure/B2511829.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process includes the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-oxadiazole ring, which is a heterocyclic compound . The compound also contains dimethylsulfamoyl and benzamide groups.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.642, and it has a molar refractivity of 123.9±0.4 cm³ . The compound has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its polar surface area is 114 Ų, and it has a polarizability of 49.1±0.5 10^-24 cm³ . The compound has a surface tension of 62.4±3.0 dyne/cm and a molar volume of 343.0±3.0 cm³ .Applications De Recherche Scientifique
Anticancer Applications
Compounds with 1,3,4-oxadiazol derivatives have been designed, synthesized, and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) explored the synthesis of substituted benzamides with 1,3,4-oxadiazol moieties and evaluated their anticancer activity against multiple cancer cell lines. Some derivatives demonstrated higher anticancer activities than the reference drug, etoposide, suggesting their potential as anticancer agents Ravinaik et al., 2021.
Antimicrobial and Antioxidant Activities
Compounds incorporating 1,3,4-oxadiazol derivatives have shown promise in antimicrobial and antioxidant studies. Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their biological activities. The synthesized compounds exhibited notable antibacterial and potent antioxidant activities, highlighting their potential in addressing microbial infections and oxidative stress Karanth et al., 2019.
Material Science Applications
The inclusion of 1,3,4-oxadiazol units in polyamides has been investigated for the development of materials with desirable properties. Sava et al. (2003) reported the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, which exhibited good thermal stability and solubility in certain solvents. These polymers could be cast into thin, flexible films with notable tensile strength, moduli, and blue fluorescence, suggesting applications in material science and optoelectronics Sava et al., 2003.
Antifungal Activity
Compounds derived from 4-toluenesulfonamide and incorporating 1,3,4-oxadiazol structures have been synthesized and evaluated for their antifungal activity. Khodairy et al. (2016) found that these newly synthesized compounds exhibited good antifungal activity, indicating their potential use in developing new antifungal agents Khodairy et al., 2016.
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-10-16(13(2)11-12)18-21-22-19(27-18)20-17(24)14-6-8-15(9-7-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGGYLWWNQPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511747.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)
![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)


![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
